
1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Scientific Research Applications
1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- has potential applications in medicinal chemistry, as it has been found to exhibit anti-cancer properties. It has also been studied for its potential use in materials science, as it can be used as a building block for the synthesis of novel materials. Additionally, this compound has been investigated for its catalytic properties, particularly in the field of asymmetric catalysis.
Mechanism Of Action
The mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth.
Biochemical And Physiological Effects
Studies have shown that 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of certain cancer cell lines. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One advantage of using 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- in lab experiments is its potential as a building block for the synthesis of novel materials. Additionally, its catalytic properties make it a useful tool in asymmetric catalysis. However, the compound's mechanism of action is not fully understood, which may limit its potential applications in medicinal chemistry.
Future Directions
There are several future directions for research involving 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl-. One area of interest is the compound's potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness in vivo. Additionally, the compound's catalytic properties could be further explored for their potential use in industrial processes. Finally, the synthesis of novel materials using this compound as a building block could lead to the development of new materials with unique properties.
Synthesis Methods
The synthesis of 1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- involves the reaction of 2-chloro-1,3-dibutyl-4,5-dimethylimidazolium chloride with lithium diisopropylamide (LDA) in the presence of triphenylphosphine. The resulting product is then treated with chlorodiphenylphosphine to yield the final compound.
properties
CAS RN |
141968-99-2 |
|---|---|
Product Name |
1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- |
Molecular Formula |
C12H24ClN2P |
Molecular Weight |
262.76 g/mol |
IUPAC Name |
1,3-dibutyl-2-chloro-4,5-dimethyl-1,3,2-diazaphosphole |
InChI |
InChI=1S/C12H24ClN2P/c1-5-7-9-14-11(3)12(4)15(16(14)13)10-8-6-2/h5-10H2,1-4H3 |
InChI Key |
BOQHZNTZNPUNSU-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(N(P1Cl)CCCC)C)C |
Canonical SMILES |
CCCCN1C(=C(N(P1Cl)CCCC)C)C |
Other CAS RN |
141968-99-2 |
synonyms |
1,3,2-Diazaphosphol-4-ene, 2-chloro-1,3-dibutyl-4,5-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





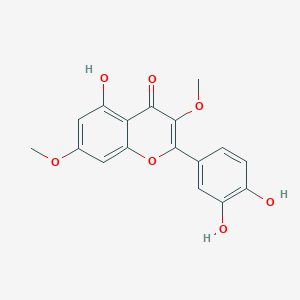
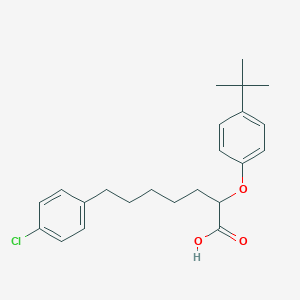
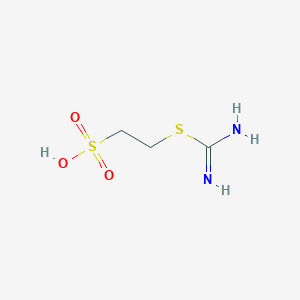
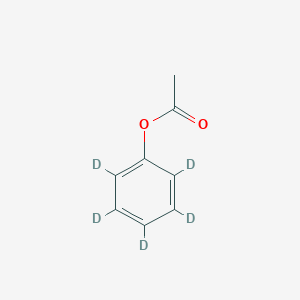
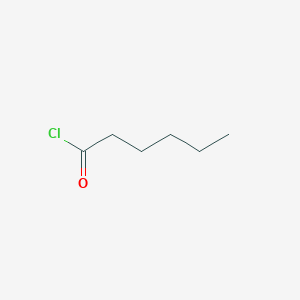

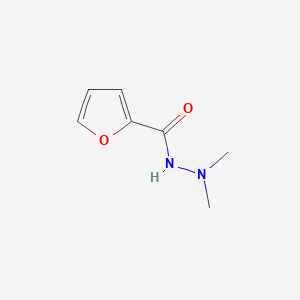
![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)
![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)
![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)
![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)
